

# Yonkenafil-d8 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Yonkenafil-d8

Cat. No.: B12422845

[Get Quote](#)

## An In-depth Technical Guide to Yonkenafil-d8

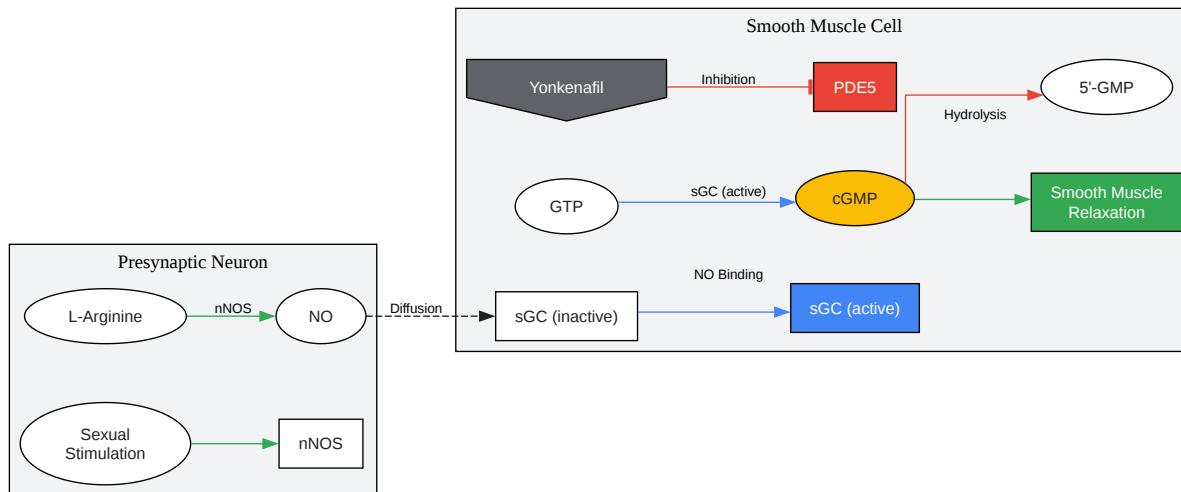
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yonkenafil-d8**, a deuterated analog of the potent and selective phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document is intended for an audience with a professional background in pharmaceutical sciences, medicinal chemistry, and pharmacology.

## Core Compound Identification

While specific data for **Yonkenafil-d8** is not readily available in public databases, this guide provides detailed information on the parent compound, Yonkenafil, which serves as a crucial reference point. The primary difference in the deuterated form will be a slight increase in molecular weight due to the replacement of eight hydrogen atoms with deuterium.

Table 1: Physicochemical Properties of Yonkenafil


| Property          | Value                                                           | Source                                                      |
|-------------------|-----------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 804518-63-6                                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Formula | C <sub>24</sub> H <sub>33</sub> N <sub>5</sub> O <sub>4</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 487.6 g/mol                                                     | <a href="#">[3]</a>                                         |

Note: The molecular weight of **Yonkenafil-d8** will be higher than that of Yonkenafil by approximately 8.064 g/mol, reflecting the mass difference between eight deuterium and eight protium atoms.

## Mechanism of Action and Signaling Pathway

Yonkenafil functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).<sup>[3]</sup> The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.

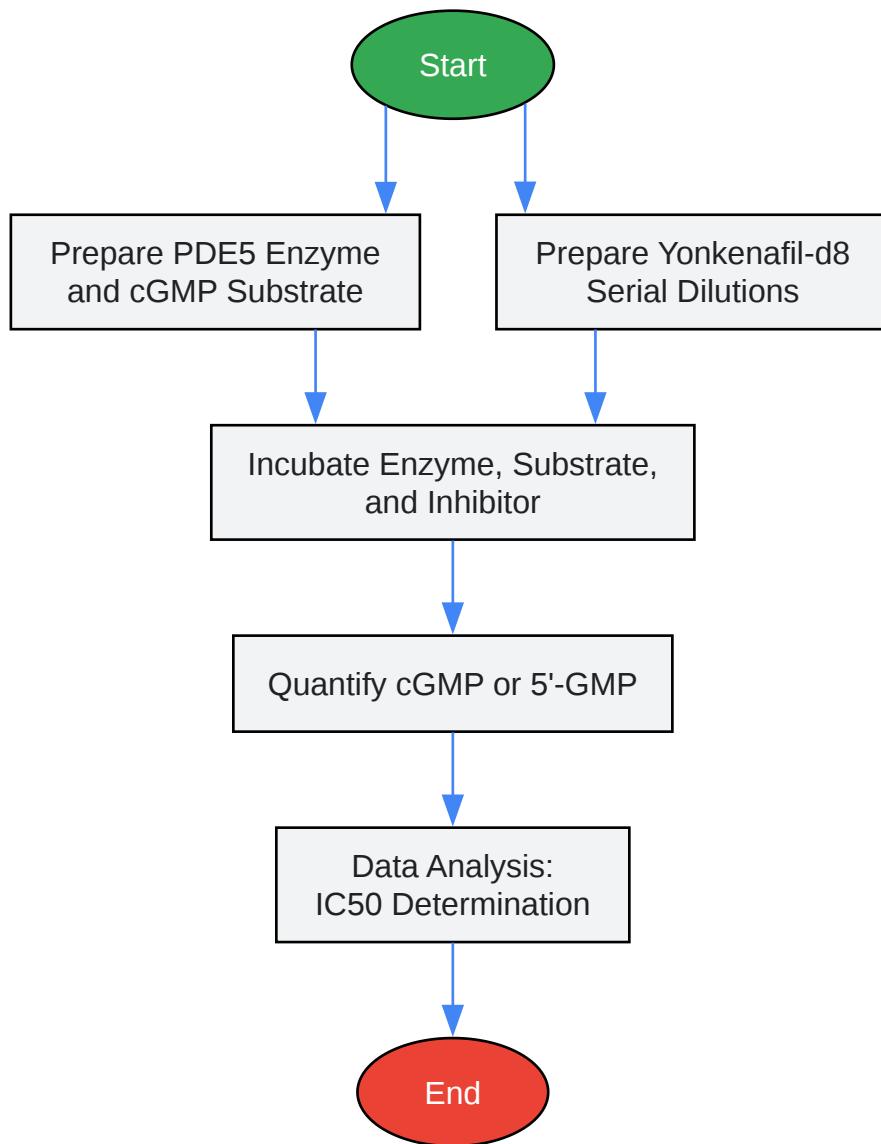
The primary signaling pathway affected by Yonkenafil is the nitric oxide (NO)/cGMP pathway. In the context of its therapeutic application for erectile dysfunction, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of NO. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP results in the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. Yonkenafil enhances this process by preventing the degradation of cGMP by PDE5.



[Click to download full resolution via product page](#)

Figure 1. The NO/cGMP signaling pathway and the inhibitory action of Yonkenafil on PDE5.

## Experimental Protocols


Detailed experimental protocols for the characterization of PDE5 inhibitors like Yonkenafil are crucial for reproducible research. Below is a generalized workflow for assessing the *in vitro* efficacy of a PDE5 inhibitor.

### Experimental Workflow: In Vitro PDE5 Inhibition Assay

- Enzyme and Substrate Preparation:

- Recombinant human PDE5 is purified and diluted to a working concentration in assay buffer.
- A stock solution of the substrate, cGMP, is prepared.
- Compound Preparation:
  - Yonkenafil (or **Yonkenafil-d8**) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  - A serial dilution series is prepared to test a range of inhibitor concentrations.
- Assay Reaction:
  - The assay is typically performed in a 96-well plate format.
  - The reaction mixture includes the PDE5 enzyme, the test compound at various concentrations, and the cGMP substrate.
  - The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Detection and Quantification:
  - The amount of remaining cGMP or the product of its hydrolysis (5'-GMP) is quantified. This can be achieved using various methods, such as:
    - Radiometric assays using radiolabeled cGMP.
    - Fluorescence polarization (FP) assays.
    - Luminescence-based assays (e.g., ADP-Glo™).
- Data Analysis:
  - The results are plotted as the percentage of PDE5 inhibition versus the logarithm of the inhibitor concentration.

- The  $IC_{50}$  value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Yonkenafil Datasheet DC Chemicals [dcchemicals.com]
- 2. Yonkenafil|804518-63-6|MSDS [dcchemicals.com]
- 3. Yonkenafil | 804518-63-6 | EHB51863 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Yonkenafil-d8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422845#yonkenafil-d8-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)